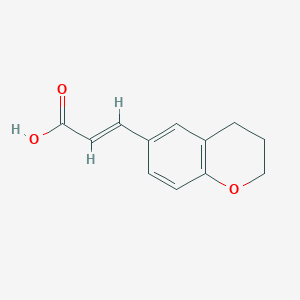
(2E)-3-(3,4-dihydro-2H-chromen-6-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2E)-3-(3,4-dihydro-2H-chromen-6-yl)prop-2-enoic acid, commonly referred to as CHP, is an organic compound that has been studied extensively for its potential medicinal applications. CHP is a derivative of chromene, which is a type of polycyclic aromatic hydrocarbon. CHP has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Furthermore, CHP has been found to possess anti-tumor, anti-microbial, and anti-fungal activities.
Aplicaciones Científicas De Investigación
CHP has been studied extensively for its potential medicinal applications. CHP has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Furthermore, CHP has been found to possess anti-tumor, anti-microbial, and anti-fungal activities. In addition, CHP has been found to possess anti-allergic, anti-asthmatic, and anti-inflammatory activities. CHP has also been studied for its potential to treat a variety of diseases, including cancer, diabetes, and cardiovascular diseases.
Mecanismo De Acción
The exact mechanism of action of CHP is not fully understood. However, studies have suggested that CHP may act by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. Furthermore, studies have suggested that CHP may act as an antioxidant by scavenging free radicals and reducing oxidative stress. In addition, studies have suggested that CHP may act as an anti-cancer agent by inducing apoptosis and inhibiting the proliferation of cancer cells.
Biochemical and Physiological Effects
CHP has been found to possess a wide range of biochemical and physiological effects. CHP has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, CHP has been found to possess anti-tumor, anti-microbial, and anti-fungal activities. Furthermore, CHP has been found to possess anti-allergic, anti-asthmatic, and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CHP in laboratory experiments include its availability, low cost, and wide range of biological activities. Furthermore, CHP is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to using CHP in laboratory experiments. For example, CHP is not very stable and can degrade over time. In addition, the exact mechanism of action of CHP is not fully understood, which can limit its use in some experiments.
Direcciones Futuras
There are a number of potential future directions for the study of CHP. For example, further research is needed to better understand the exact mechanism of action of CHP. In addition, further research is needed to determine the potential therapeutic applications of CHP in the treatment of various diseases. Furthermore, further research is needed to explore the potential synergistic effects of CHP with other compounds. Finally, further research is needed to investigate the potential toxicity of CHP in humans.
Métodos De Síntesis
CHP can be synthesized through a variety of methods, including the reaction of chromene with ethyl acetoacetate, the reaction of chromene with ethyl propionate, and the reaction of chromene with ethyl butyrate. In the reaction of chromene with ethyl acetoacetate, chromene is reacted with ethyl acetoacetate in the presence of a base catalyst, such as sodium hydroxide, to form CHP. In the reaction of chromene with ethyl propionate, chromene is reacted with ethyl propionate in the presence of a base catalyst, such as sodium hydroxide, to form CHP. In the reaction of chromene with ethyl butyrate, chromene is reacted with ethyl butyrate in the presence of a base catalyst, such as sodium hydroxide, to form CHP.
Propiedades
IUPAC Name |
(E)-3-(3,4-dihydro-2H-chromen-6-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-12(14)6-4-9-3-5-11-10(8-9)2-1-7-15-11/h3-6,8H,1-2,7H2,(H,13,14)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYCEFCLOFFMHS-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C=CC(=O)O)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)/C=C/C(=O)O)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dihydro-2H-chromen-6-yl)prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

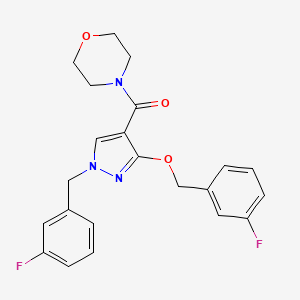
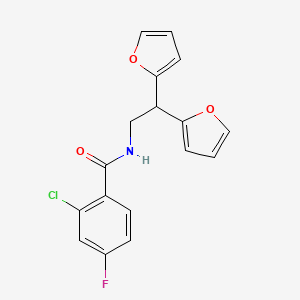
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2900940.png)

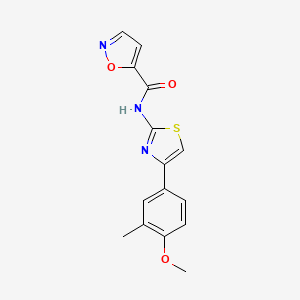

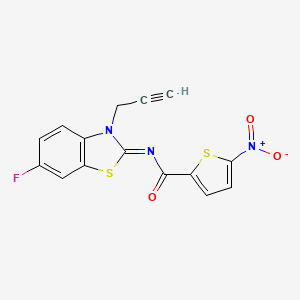
![4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2900947.png)
![3-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2900948.png)
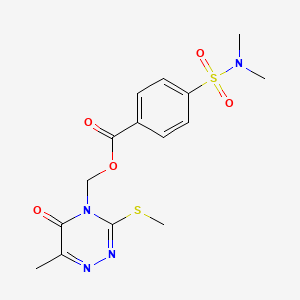
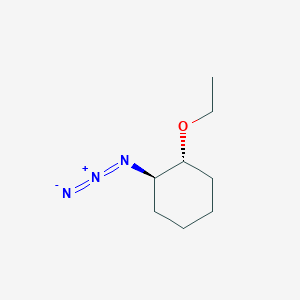
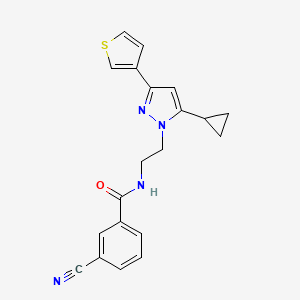

![6-oxo-N-[4-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2900961.png)